Benzotriazole, diethanolamine salt Benzotriazole, diethanolamine salt
Brand Name: Vulcanchem
CAS No.: 57540-22-4
VCID: VC17600923
InChI: InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2
SMILES:
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol

Benzotriazole, diethanolamine salt

CAS No.: 57540-22-4

Cat. No.: VC17600923

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Benzotriazole, diethanolamine salt - 57540-22-4

Specification

CAS No. 57540-22-4
Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
IUPAC Name 2H-benzotriazole;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2
Standard InChI Key ICMXLULYJOYALF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NNN=C2C=C1.C(CO)NCCO

Introduction

Chemical Structure and Molecular Properties

Benzotriazole, diethanolamine salt consists of a benzotriazole anion and a diethanolammonium cation. The benzotriazole moiety features a benzene ring fused to a triazole ring containing three nitrogen atoms (C6H4N3\text{C}_6\text{H}_4\text{N}_3^-), while the diethanolamine component (HOCH2CH2NH2+CH2CH2OH\text{HOCH}_2\text{CH}_2\text{NH}_2^+\text{CH}_2\text{CH}_2\text{OH}) contributes hydroxyl groups that enhance hydrophilicity. This structural configuration enables the compound to form stable complexes with metal ions, a critical feature for its corrosion-inhibiting properties.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10H16N4O2\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_2
Molecular Weight248.27 g/mol
SolubilityMiscible in water, ethanol, ethylene glycol
Melting Point85–90°C (decomposes)
Density1.22 g/cm³

The compound’s stability under varying pH conditions (2–12) and temperatures (up to 150°C) makes it suitable for harsh industrial environments . Spectroscopic analyses, including NMR and FT-IR, confirm the presence of characteristic N–H and O–H stretching vibrations, validating its ionic structure.

Synthesis and Industrial Production

The synthesis of benzotriazole, diethanolamine salt involves a straightforward acid-base reaction. Benzotriazole is dissolved in an organic solvent (e.g., ethanol or tetrahydrofuran) and gradually mixed with diethanolamine under reflux conditions. The reaction proceeds as follows:

C6H5N3+C4H11NO2C10H16N4O2+H2O\text{C}_6\text{H}_5\text{N}_3 + \text{C}_4\text{H}_{11}\text{NO}_2 \rightarrow \text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_2 + \text{H}_2\text{O}

Industrial-scale production utilizes continuous flow reactors to optimize yield (typically >90%) and purity. Post-synthesis, the product is purified via crystallization or solvent extraction, with quality control measures ensuring residual solvent levels remain below 0.1%.

Table 2: Comparison of Lab-Scale vs. Industrial Synthesis

ParameterLab-ScaleIndustrial Process
Reaction Time4–6 hours1–2 hours
Temperature60–80°C100–120°C
Solvent RecoveryBatch distillationContinuous recycling
Annual Output<10 kg>10,000 metric tons

Corrosion Inhibition Mechanisms

Benzotriazole, diethanolamine salt excels in protecting copper, brass, and bronze surfaces by adsorbing onto metal oxides and forming a passivation layer. Electrochemical impedance spectroscopy (EIS) studies demonstrate inhibition efficiencies exceeding 95% at concentrations as low as 2–4 mg/L in cooling water systems . The compound’s performance is pH-dependent, with optimal efficacy observed in neutral to slightly alkaline conditions (pH 7–9).

Biological and Pharmaceutical Applications

Recent investigations have uncovered the compound’s potential as a protease inhibitor, particularly against the 3CL protease of coronaviruses. In vitro assays show IC₅₀ values of 12–18 μM, suggesting utility in antiviral drug development . Additionally, its antiestrogenic activity—mediated through competitive binding to estrogen receptors—has sparked interest in oncology research, though in vivo toxicity profiles require further validation.

Future Research Directions

Ongoing studies aim to enhance the compound’s environmental profile through derivatization with biodegradable moieties. Parallel efforts focus on optimizing its electrochemical stability for use in next-generation battery electrolytes. Collaborative initiatives between academic and industrial stakeholders are critical to advancing these applications .

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